
7-Dehydrocholesterol
Overview
Description
Provitamin D3, also known as 7-dehydrocholesterol, is a crucial intermediate in the biosynthesis of vitamin D3 (cholecalciferol). It is a naturally occurring compound found in the skin of vertebrates, where it undergoes a photochemical reaction upon exposure to ultraviolet B (UVB) radiation to form vitamin D3. This process is essential for maintaining adequate levels of vitamin D, which is vital for bone health, immune function, and overall well-being .
Mechanism of Action
Target of Action
7-Dehydrocholesterol (7-DHC) is a sterol produced through the cholesterol biosynthetic pathway . It primarily targets cells to protect them from a cell death pathway known as ferroptosis . Ferroptosis is characterized by iron-catalyzed accumulation of phospholipid peroxides and plays a critical role in various degenerative diseases that cause organ damage .
Mode of Action
7-DHC interacts with its targets by functioning as a lipid-soluble antioxidant . It shields (phospho)lipids from autoxidation and subsequent fragmentation . This unique structure, combined with the physical presence of 7-DHC in membranes, allows 7-DHC to reduce lipid peroxyl radicals, including phospholipid peroxyl radicals present in membranes, which are essential to drive ferroptosis .
Biochemical Pathways
7-DHC is synthesized from lathosterol by the enzyme lathosterol oxidase (lathosterol 5-desaturase), which is the next-to-last step of cholesterol biosynthesis . Inhibiting this compound reductase (DHCR7), the last enzyme involved in cholesterol biosynthesis, leads to the accumulation of 7-DHC . Both research teams identified DHCR7, which catalyzes the conversion of 7-DHC to cholesterol, as a pivotal regulator for ferroptosis .
Pharmacokinetics
It’s known that 7-dhc has a high lipophilicity, with a predicted log p value of 902 . This suggests that it may have good membrane permeability and could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The accumulation of 7-DHC protects cells from ferroptosis . By inhibiting the production of 7-DHC, ferroptosis can be induced, and tumor growth can be suppressed . On the other hand, increasing the level of 7-DHC by inhibiting DHCR7 can promote cancer metastasis and slow the progression of renal ischemia-reperfusion injury .
Action Environment
The action of 7-DHC can be influenced by environmental factors such as ultraviolet (UV) light. Upon exposure to UV-B rays in sunlight, 7-DHC is converted into vitamin D3 via previtamin D3 as an intermediate isomer . This suggests that the action, efficacy, and stability of 7-DHC can be influenced by environmental factors such as exposure to sunlight.
Biochemical Analysis
Biochemical Properties
7-DHC is synthesized from lathosterol by the enzyme lathosterol oxidase (lathosterol 5-desaturase) . This is the next-to-last step of cholesterol biosynthesis . Defective synthesis results in the human inherited disorder lathosterolosis resembling Smith–Lemli–Opitz syndrome .
Molecular Mechanism
The terminal reaction in cholesterol biosynthesis is catalyzed by the NADPH-dependent enzyme, 7-dehydrocholesterol reductase which is encoded by the DHCR7 gene . Functional DHCR7 protein is a 55.5 kDa NADPH-requiring integral membrane protein localized to the microsomal (ER) membrane .
Temporal Effects in Laboratory Settings
In a 96 h shaker flask fermentation, the 7-DHC titer was 649.5 mg/L by de novo synthesis . In a 5 L bioreactor, the 7-DHC titer was 2.0 g/L, which was the highest 7-DHC titer reported to date .
Dosage Effects in Animal Models
Elevating 7-DHC concentrations with cariprazine was associated with improved cellular and tissue viability after hypoxic‐ ischemic injury, suggesting a novel therapeutic avenue .
Metabolic Pathways
7-DHC is a part of the cholesterol biosynthesis pathway . It is synthesized from lathosterol by the enzyme lathosterol oxidase (lathosterol 5-desaturase) . This is the next-to-last step of cholesterol biosynthesis .
Transport and Distribution
Cholesterol, a molecule closely related to 7-DHC, is transported and distributed within cells and tissues via numerous sterol transport proteins that facilitate cholesterol trafficking and regulate its subcellular distribution .
Subcellular Localization
The enzymes involved in the final steps of the post-squalene biosynthetic pathway, including the enzyme that synthesizes 7-DHC, are found to localize in the endoplasmic reticulum in functionally complemented plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Provitamin D3 can be synthesized through several methods. One common approach involves the chemical conversion of cholesterol. The process typically includes the following steps:
Oxidation of Cholesterol: Cholesterol is oxidized to form 7-dehydrocholesterol.
Photochemical Reaction: The this compound is then exposed to UVB light, resulting in the formation of provitamin D3.
Industrial Production Methods: In industrial settings, the production of provitamin D3 often involves continuous-flow synthesis techniques. This method allows for high yields and efficient production without the need for intermediate purification steps .
Chemical Reactions Analysis
Types of Reactions: Provitamin D3 undergoes several types of chemical reactions, including:
Photochemical Reactions: Exposure to UVB light converts provitamin D3 to vitamin D3.
Isomerization: Under certain conditions, provitamin D3 can isomerize to form other compounds such as tachysterol.
Common Reagents and Conditions:
UVB Light: Essential for the photochemical conversion of provitamin D3 to vitamin D3.
Phenylalanine: Can be used as an excitation energy donor to enhance the concentration of desired intermediates.
Major Products:
Vitamin D3: The primary product formed from the photochemical reaction of provitamin D3.
Tachysterol: A byproduct formed under specific conditions.
Scientific Research Applications
Provitamin D3 has numerous applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of vitamin D3 and related compounds.
Biology: Studied for its role in the biosynthesis of vitamin D3 and its impact on various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating vitamin D deficiency and related disorders.
Industry: Utilized in the production of vitamin D3 supplements and fortified foods
Comparison with Similar Compounds
Ergosterol (Provitamin D2): Found in fungi and yeast, it undergoes a similar photochemical reaction to form vitamin D2 (ergocalciferol).
Cholesterol: A precursor to provitamin D3 and other sterols.
Comparison:
Provitamin D3 vs. Ergosterol: Both compounds undergo photochemical reactions to form their respective vitamins (D3 and D2).
Provitamin D3 vs. Cholesterol: While cholesterol serves as a precursor to provitamin D3, it also plays a broader role in the biosynthesis of other sterols and hormones.
Provitamin D3 stands out due to its critical role in the biosynthesis of the more potent and biologically active form of vitamin D, making it a unique and essential compound in both biological and industrial contexts.
Properties
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25,28H,6-8,11-17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTLRSWJYQTBFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
434-16-2 | |
| Record name | Provitamin D3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cholesta-5,7-dien-3-ol, (3.beta.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 7-dehydrocholesterol and what is its role in cholesterol biosynthesis?
A: this compound is a sterol and the immediate precursor to cholesterol in the Kandutsch-Russell pathway of cholesterol biosynthesis []. The enzyme this compound reductase (DHCR7) catalyzes the final step, reducing this compound to cholesterol [, , , , ].
Q2: What is Smith-Lemli-Opitz syndrome (SLOS) and how is it related to this compound?
A: Smith-Lemli-Opitz syndrome is an autosomal recessive disorder characterized by multiple congenital anomalies, mental retardation, and growth defects [, , ]. It arises from mutations in the DHCR7 gene, leading to a deficiency of cholesterol and an accumulation of this compound in tissues and fluids [, , , , , , , , , ].
Q3: How is SLOS diagnosed and what are the typical biochemical findings?
A: SLOS can be diagnosed by detecting markedly increased concentrations of this compound in plasma, typically using gas chromatography-mass spectrometry [, , , , ]. Alternatively, a deficiency in the conversion of this compound to cholesterol can be demonstrated in cultured fibroblasts from patients [, ]. Prenatal diagnosis is also possible by quantifying sterol levels in amniotic fluid [].
Q4: What is the significance of the different biochemical variants observed in SLOS patients?
A: Studies have shown that the severity of SLOS can vary, with some patients exhibiting more severe clinical symptoms than others []. These clinical differences are often reflected in the degree to which this compound accumulates and cholesterol synthesis is impaired []. These biochemical variations likely result from different mutations in the DHCR7 gene, leading to varying degrees of enzyme deficiency [].
Q5: Does this compound itself contribute to the pathogenesis of SLOS, or is it solely the cholesterol deficiency?
A: While cholesterol deficiency undoubtedly plays a major role in SLOS pathology, evidence suggests that accumulated this compound might also exert toxic effects [, , , ]. For instance, this compound is more susceptible to oxidation than cholesterol, and its oxidized derivatives have been shown to impair embryonic growth in animal models [, , ].
Q6: What is the connection between this compound and vitamin D synthesis?
A: this compound serves as the precursor for vitamin D3 synthesis in the skin [, , , , , , , ]. Upon exposure to UVB radiation, this compound undergoes photolysis to form previtamin D3, which subsequently isomerizes to vitamin D3 [, , , , , , , ].
Q7: Can altering this compound levels impact vitamin D production?
A: Yes, factors influencing this compound availability can affect vitamin D synthesis. For example, long-term exposure to ultraviolet radiation can increase this compound levels in the skin, potentially enhancing vitamin D3 production [, ]. Conversely, inhibiting DHCR7 activity can also increase this compound levels, leading to elevated vitamin D levels, as observed in some studies [, ].
Q8: How do seasonal changes and latitude affect vitamin D synthesis from this compound?
A: The amount of UVB radiation reaching the Earth's surface varies significantly with season and latitude. During winter months, particularly at higher latitudes, insufficient UVB radiation reaches the skin to effectively convert this compound to vitamin D3 []. This highlights the importance of dietary vitamin D intake during these periods.
Q9: What are the potential therapeutic applications of modulating this compound metabolism?
A: Manipulating this compound metabolism holds promise for various therapeutic applications. For instance, inhibiting DHCR7 could be a potential strategy for treating hyperlipidemia, as it can lead to decreased cholesterol levels [, , ]. Additionally, increasing this compound availability could enhance vitamin D3 production, potentially benefiting individuals with vitamin D deficiency or related disorders [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


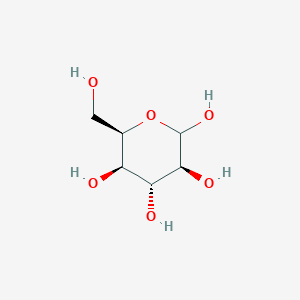

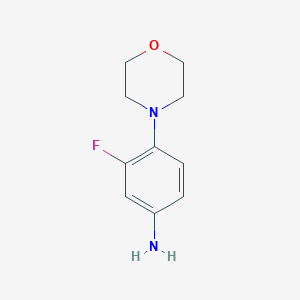
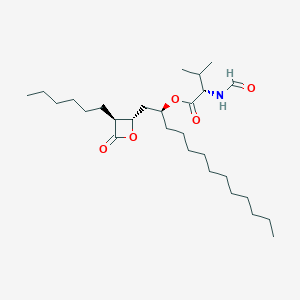
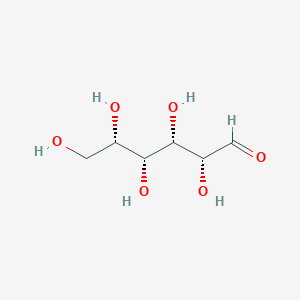
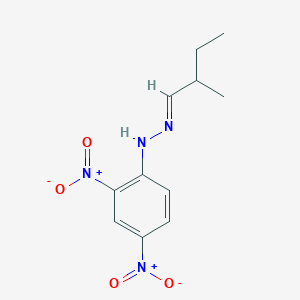
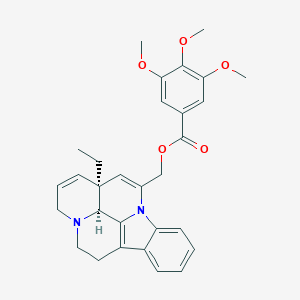
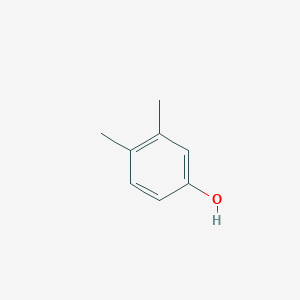
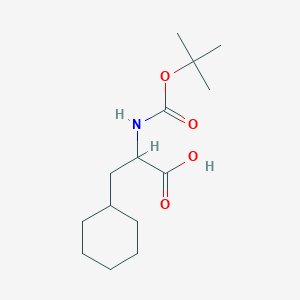
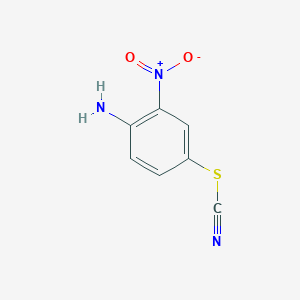
![2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol](/img/structure/B119081.png)

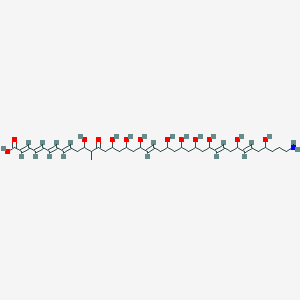
![[(2S,6S)-1-methyl-6-propan-2-yl-3,6-dihydro-2H-pyridin-2-yl]methanol](/img/structure/B119092.png)
